molecular formula C18H18ClN3OS2 B11465093 5-[(4-chlorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

5-[(4-chlorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B11465093
M. Wt: 391.9 g/mol
InChI Key: ZCUMNLCSMSSNCX-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of heterocyclic compounds, specifically the pyrimidine derivatives.
  • Its chemical structure consists of a complex fused ring system with sulfur, nitrogen, and oxygen atoms.
  • The compound’s systematic name reflects its intricate arrangement of atoms and functional groups.
  • Preparation Methods

    • The synthetic route for this compound involves three-component condensations.
    • Acetoacetic acid N-aryl (N,N-diethyl)amides react with salicylaldehyde and thiourea in ethanol (EtOH) in the presence of a sodium bisulfate catalyst.
    • The reaction conditions are crucial for obtaining the desired product.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry, this compound serves as a building block for designing novel heterocyclic structures.
    • In biology, it may exhibit antimicrobial, antifungal, or antioxidant properties.
    • In medicine, researchers explore its potential as a nonsteroidal anti-inflammatory drug (NSAID).
    • In industry, it could find applications in drug development or materials science.
  • Mechanism of Action

    • The compound likely exerts its effects by interacting with specific molecular targets.
    • Further studies are needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

    • While I couldn’t find direct analogs, its unique structure sets it apart.
    • Similar compounds may share some features but lack the exact arrangement found here.

    Remember that this compound’s full name is quite a mouthful, but its potential impact in various fields makes it an intriguing subject for further research!

    Properties

    Molecular Formula

    C18H18ClN3OS2

    Molecular Weight

    391.9 g/mol

    IUPAC Name

    5-[(4-chlorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

    InChI

    InChI=1S/C18H18ClN3OS2/c1-18(2)7-12-13(8-23-18)25-16-14(12)15(20)21-17(22-16)24-9-10-3-5-11(19)6-4-10/h3-6H,7-9H2,1-2H3,(H2,20,21,22)

    InChI Key

    ZCUMNLCSMSSNCX-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)Cl)C

    Origin of Product

    United States

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